N-(2-Methyl-1-phenyl-1-sulfanylidenepropan-2-yl)benzamide
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Overview
Description
N-(2-Methyl-1-phenyl-1-sulfanylidenepropan-2-yl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in pharmaceuticals, agriculture, and material science. This compound, in particular, has unique structural features that make it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-1-phenyl-1-sulfanylidenepropan-2-yl)benzamide can be achieved through the direct alkylation of N,N-dialkyl benzamides with methyl sulfides. This reaction is typically promoted by the base lithium diisopropylamide (LDA) under transition metal-free conditions . The reaction conditions are mild and selective, allowing for efficient synthesis without the need for harsh reagents or conditions.
Industrial Production Methods
In industrial settings, the preparation of benzamide derivatives often involves the direct condensation of benzoic acids and amines. This process can be enhanced using ultrasonic irradiation in the presence of Lewis acidic ionic liquids immobilized on diatomite earth . This method is eco-friendly, efficient, and provides high yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-1-phenyl-1-sulfanylidenepropan-2-yl)benzamide undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
N-(2-Methyl-1-phenyl-1-sulfanylidenepropan-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of N-(2-Methyl-1-phenyl-1-sulfanylidenepropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis through separate mechanisms . This involves the inhibition of I-kB breakdown and the activation of caspases, leading to programmed cell death .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.
N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: Studied for its potential in treating Alzheimer’s disease and diabetes.
Uniqueness
N-(2-Methyl-1-phenyl-1-sulfanylidenepropan-2-yl)benzamide stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Its ability to undergo selective reactions under mild conditions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
CAS No. |
89873-91-6 |
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Molecular Formula |
C17H17NOS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-(2-methyl-1-phenyl-1-sulfanylidenepropan-2-yl)benzamide |
InChI |
InChI=1S/C17H17NOS/c1-17(2,15(20)13-9-5-3-6-10-13)18-16(19)14-11-7-4-8-12-14/h3-12H,1-2H3,(H,18,19) |
InChI Key |
XBEWPTRBTFMAEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=S)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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